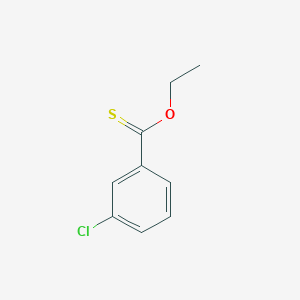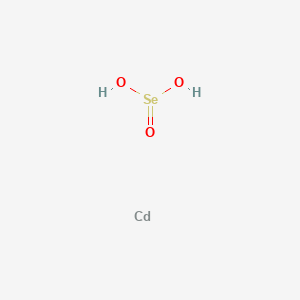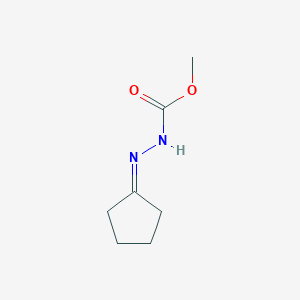
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Hydrazinecarboxylic acid, 1-cyclopentylidene-, methyl ester or CPME. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells and to induce cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized. It also exhibits potent antitumor activity, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
However, there are also limitations to the use of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester in lab experiments. It is a toxic compound that requires careful handling, and its use may pose a risk to researchers. Additionally, its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester. One area of interest is the development of more potent analogs of the compound that exhibit improved antitumor activity. Another area of interest is the study of the compound's potential use in combination with other anticancer agents to enhance their effectiveness.
Conclusion:
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits potent antitumor activity and has been studied as a potential anticancer agent. Its mechanism of action is not fully understood, and its use in lab experiments requires careful handling. There are several future directions for research on Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester, including the development of more potent analogs and the study of its potential use in combination with other anticancer agents.
Métodos De Síntesis
The synthesis of Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester can be achieved through various methods. One of the most common methods is the reaction of hydrazine hydrate with cyclopentanone in the presence of a catalyst such as acetic acid. The resulting product is then esterified with methanol to form Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry. It has been found to exhibit antitumor activity and has been studied as a potential anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propiedades
Número CAS |
14702-41-1 |
|---|---|
Nombre del producto |
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester |
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl N-(cyclopentylideneamino)carbamate |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)9-8-6-4-2-3-5-6/h2-5H2,1H3,(H,9,10) |
Clave InChI |
PKAJSILBTDHGRK-UHFFFAOYSA-N |
SMILES |
COC(=O)NN=C1CCCC1 |
SMILES canónico |
COC(=O)NN=C1CCCC1 |
Sinónimos |
2-Cyclopentylidenehydrazine-1-carboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



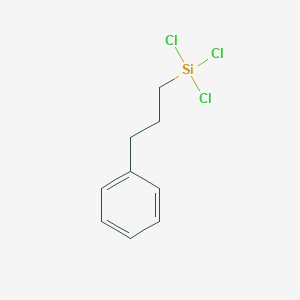
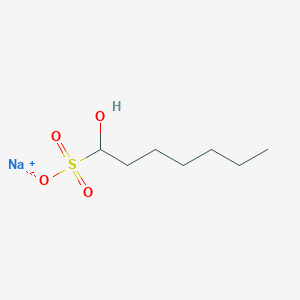
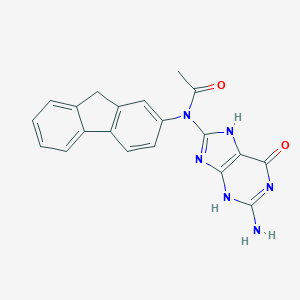

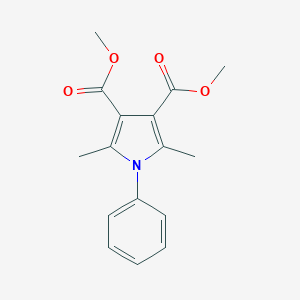
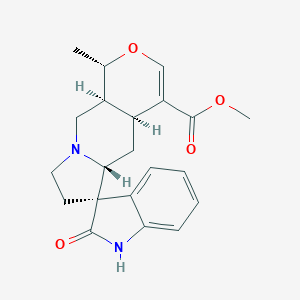
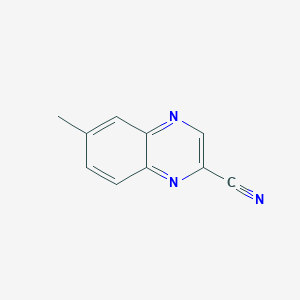
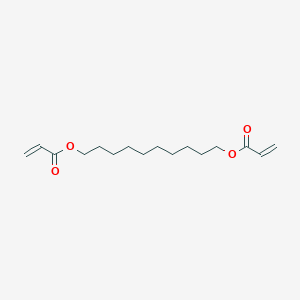
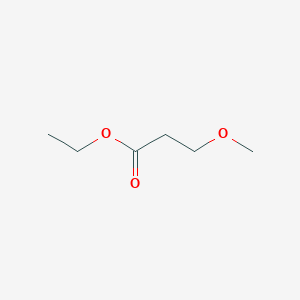
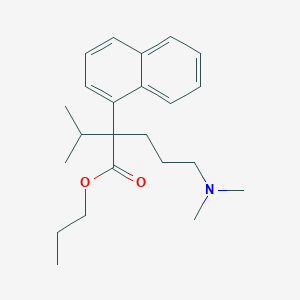

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)
